methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate
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Overview
Description
Methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a benzoate ester linked to a cyclopropyl group through a hydroxypropyl carbamoyl formamido linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate typically involves multiple steps, starting with the preparation of the benzoate esterThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and carbamoyl derivatives, such as:
- Methyl 4-{[(3-hydroxypropyl)carbamoyl]formamido}benzoate
- Ethyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate .
Uniqueness
Methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-3-hydroxypropyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-23-16(22)11-4-6-12(7-5-11)18-15(21)14(20)17-9-8-13(19)10-2-3-10/h4-7,10,13,19H,2-3,8-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKVHCTDYPSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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